molecular formula C13H21N3S B14233075 6-Ethenyl-2-(methylsulfanyl)-N,N-dipropylpyrimidin-4-amine CAS No. 823220-73-1

6-Ethenyl-2-(methylsulfanyl)-N,N-dipropylpyrimidin-4-amine

Cat. No.: B14233075
CAS No.: 823220-73-1
M. Wt: 251.39 g/mol
InChI Key: IRSSVTWABUBYSL-UHFFFAOYSA-N
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Description

6-Ethenyl-2-(methylsulfanyl)-N,N-dipropylpyrimidin-4-amine is a heterocyclic compound that contains a pyrimidine ring substituted with an ethenyl group, a methylsulfanyl group, and two dipropylamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethenyl-2-(methylsulfanyl)-N,N-dipropylpyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Heck reaction, where a halogenated pyrimidine derivative reacts with an alkene in the presence of a palladium catalyst.

    Substitution with Methylsulfanyl Group: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction using a thiol reagent.

    N,N-Dipropylation: The final step involves the alkylation of the pyrimidine ring with propyl halides to introduce the dipropylamine groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

6-Ethenyl-2-(methylsulfanyl)-N,N-dipropylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation catalysts like palladium on carbon.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Hydrogen gas, palladium on carbon, ethanol.

    Substitution: Thiol reagents, alkyl halides, polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Ethyl-substituted derivatives.

    Substitution: Various pyrimidine derivatives with different functional groups.

Scientific Research Applications

6-Ethenyl-2-(methylsulfanyl)-N,N-dipropylpyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Ethenyl-2-(methylsulfanyl)-N,N-dipropylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Ethenyl-4,6-dimethylpyrimidine: Similar structure but lacks the methylsulfanyl and dipropylamine groups.

    6-Methylthio-2-propylpyrimidine: Contains a methylsulfanyl group but lacks the ethenyl and dipropylamine groups.

    4-Amino-2-ethenylpyrimidine: Contains an ethenyl group but lacks the methylsulfanyl and dipropylamine groups.

Uniqueness

6-Ethenyl-2-(methylsulfanyl)-N,N-dipropylpyrimidin-4-amine is unique due to the combination of its ethenyl, methylsulfanyl, and dipropylamine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

CAS No.

823220-73-1

Molecular Formula

C13H21N3S

Molecular Weight

251.39 g/mol

IUPAC Name

6-ethenyl-2-methylsulfanyl-N,N-dipropylpyrimidin-4-amine

InChI

InChI=1S/C13H21N3S/c1-5-8-16(9-6-2)12-10-11(7-3)14-13(15-12)17-4/h7,10H,3,5-6,8-9H2,1-2,4H3

InChI Key

IRSSVTWABUBYSL-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=NC(=NC(=C1)C=C)SC

Origin of Product

United States

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